molecular formula C14H14N4O4S B2688655 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 570361-94-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No. B2688655
CAS RN: 570361-94-3
M. Wt: 334.35
InChI Key: DOPSGGZIYSJQEW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H14N4O4S and its molecular weight is 334.35. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Chemical Transformations

The synthesis of derivatives and analogs related to the specified compound involves complex chemical transformations, highlighting the compound's role in the development of novel chemical entities. For example, research by Ali and Richardson (1969) detailed synthetic routes involving nucleophilic replacement reactions to produce derivatives of glucose, which could serve as foundational techniques for synthesizing compounds with the specified structure (Ali & Richardson, 1969). Similarly, the work by Kametani et al. (1972) on the synthesis of a 2-Methyl-4-sulfanilamido-s-triazine derivative provides insights into the synthetic challenges and unexpected products encountered during the synthesis of complex molecules (Kametani, Okui, & Koizumi, 1972).

Biological Activities

Compounds similar to the specified molecule have been investigated for their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, Kumar and Sahoo (2014) evaluated novel synthesized 1,2,4-triazole moieties for their anthelmintic activity, demonstrating the potential of such structures in pharmacological applications (Kumar & Sahoo, 2014). Additionally, Abbasi et al. (2014) synthesized O- and N-substituted derivatives showcasing various biological activities, indicating the broad applicability of compounds with similar structures in bioactive compound development (Abbasi et al., 2014).

Enzyme Inhibition

The potential of compounds within this class to act as enzyme inhibitors is significant for therapeutic applications. For example, the synthesis and evaluation of new derivatives as α-glucosidase and acetylcholinesterase inhibitors by Abbasi et al. (2019) indicate the relevance of these compounds in developing treatments for conditions like diabetes and neurodegenerative diseases (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-8-13(20)16-14(18-17-8)23-7-12(19)15-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPSGGZIYSJQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

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